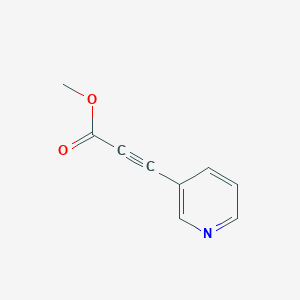
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567498-51-3 . Its IUPAC name is 1-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid . The molecular weight of this compound is 237.3 .
Molecular Structure Analysis
The InChI code for “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid” is 1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Stereocontrolled Synthesis and Structural Studies
A study by Izquierdo et al. (2005) explored the stereoselective synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid. This research demonstrated the ability of the cyclobutane ring to act as a structure-promoting unit in monomers and dimers, evidencing the formation of strong intramolecular hydrogen bonds and cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase. Such structural characteristics are crucial for developing highly rigid peptides and understanding their conformational properties (Izquierdo et al., 2005).
Synthesis of Cyclobutane Amino Acids
The synthesis of cyclobutane amino acids is a topic of interest due to their potential applications in peptide synthesis and drug design. Gauzy et al. (2004) reported on the preparation of cyclobutane amino acids, emphasizing their significance in creating rigid peptide structures. This work contributes to the broader understanding of how constrained amino acids can be used to influence the structural and functional properties of peptides (Gauzy et al., 2004).
Antagonist Activity and Anticonvulsant Action
Research by Gaoni et al. (1994) on 1-aminocyclobutane-1-carboxylic acid derivatives highlighted their potent and selective antagonist activity at NMDA receptor sites, along with their anticonvulsant activity. This study showcases the therapeutic potential of cyclobutane derivatives in neurology and pharmacology, specifically in the context of developing treatments for conditions mediated by excitatory amino acid receptors (Gaoni et al., 1994).
Conformationally Restricted Labels for NMR Studies
Tkachenko et al. (2014) designed a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. Incorporating such labels into peptides allows for detailed structural analysis, crucial for understanding peptide interactions with membranes and other biomolecules (Tkachenko et al., 2014).
Tumor-Seeking Agents for PET Imaging
Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET). This work highlights the potential of cyclobutane derivatives in diagnostic imaging, particularly in oncology, for tumor delineation and monitoring (Shoup & Goodman, 1999).
Safety and Hazards
将来の方向性
As for the future directions of “1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid”, it’s difficult to predict without specific context or application. It could be used for pharmaceutical testing , but more research and development would be needed to fully understand its potential applications.
特性
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-11(15)14-8-4-10(5-9-14)13(12(16)17)6-3-7-13/h2,10H,1,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMHCUCJGTAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

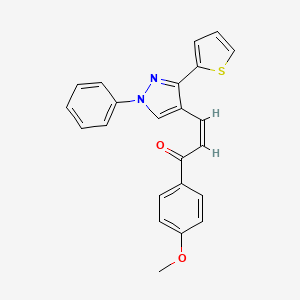
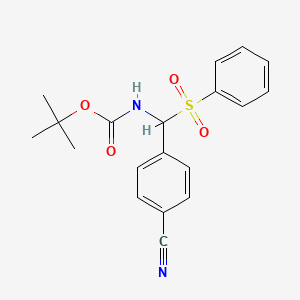
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)
![(3As,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine](/img/structure/B2569011.png)

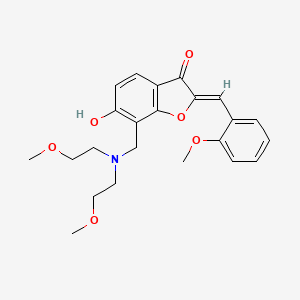
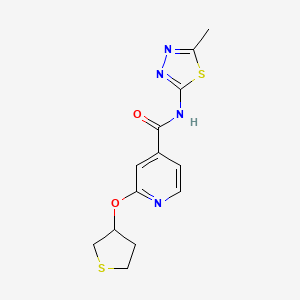

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
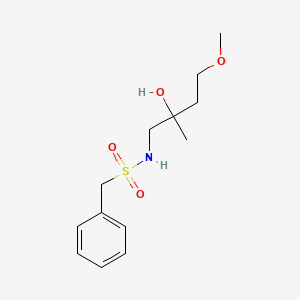
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)
![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)
